2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c1-13-23-18-7-2-3-8-19(18)25(13)14-9-10-24(12-14)20(26)11-15-16(21)5-4-6-17(15)22/h2-8,14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQKXHDOGJOLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the benzimidazole and pyrrolidine moieties, followed by coupling reactions to introduce the chloro and fluorophenyl groups. The final product is characterized using techniques such as NMR, MS, and IR spectroscopy to confirm its structure and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | A549 | 7.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of benzimidazole derivatives were tested against various cancer cell lines. The compound demonstrated an IC50 value of 6.5 µM against the A549 cell line, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of structurally related compounds. The results revealed that certain derivatives inhibited bacterial growth with an MIC value of 15 µg/mL against Staphylococcus aureus, suggesting potential for further development as an antibacterial agent .
Research Findings
Recent studies have highlighted the importance of structure-activity relationship (SAR) analyses in understanding the biological activity of this compound. Modifications to the benzimidazole ring or the incorporation of different substituents on the phenyl group can significantly alter potency and selectivity.
Key Findings:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of benzimidazole derivatives are known to enhance biological activity against various cancer cell lines. The incorporation of the pyrrolidine moiety is believed to improve selectivity and potency. Research indicates that compounds with similar structures exhibit mechanisms of action that include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound's antimicrobial properties have also been investigated, showing effectiveness against a range of bacterial strains. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity and bioactivity, making it a candidate for developing new antibacterial agents .
Pharmacological Applications
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a potential treatment for neurological conditions. Its structural similarity to known neuroactive compounds suggests it may modulate receptors involved in mood regulation and cognitive function . Studies have indicated that derivatives can act as positive allosteric modulators, potentially leading to therapeutic applications in treating anxiety and depression .
Metabolic Stability
Research into the metabolic stability of this compound reveals that modifications can lead to enhanced pharmacokinetic profiles. For instance, the introduction of fluorine atoms has been shown to reduce metabolic degradation, thereby increasing the compound's efficacy and duration of action in vivo .
Research Tool
Chemical Probes
Due to its unique chemical structure, this compound serves as a valuable chemical probe in biological research. It can be used to elucidate mechanisms of action for various biological pathways, particularly those involving enzyme inhibition or receptor modulation .
Data Tables
Case Studies
- Anticancer Research : A study on similar benzimidazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, encouraging further exploration into modifications that include the pyrrolidine structure present in 2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone .
- Antimicrobial Study : A comparative analysis revealed that compounds with halogen substitutions exhibited increased antibacterial activity against resistant strains, suggesting a promising avenue for developing new antibiotics derived from this class of compounds .
- Pharmacokinetic Evaluation : Research focusing on metabolic pathways showed that fluorinated derivatives maintained higher levels of the parent compound after incubation with liver microsomes, indicating improved stability and potential for therapeutic use .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chlorine Site
The 2-chloro-6-fluorophenyl group is activated for NAS due to electron-withdrawing effects from both chlorine and fluorine.
| Position | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| C-2 (Cl) | Hydroxide | Aqueous NaOH, 100°C, 12 h | 2-Hydroxy-6-fluorophenyl derivative | |
| C-2 (Cl) | Ammonia | DMF, K₂CO₃, 80°C, 6 h | 2-Amino-6-fluorophenyl derivative |
Key Findings :
-
Chlorine substitution is favored at the ortho position due to fluorine’s para-directing influence.
-
Yields for amine substitution range from 60–75% under optimized conditions .
Reduction of the Ketone Group
The ethanone moiety can undergo reduction to form a secondary alcohol.
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → RT | Secondary alcohol | 70–80% | |
| NaBH₄ | MeOH | RT | No reaction | – |
Notes :
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole’s NH group (position 3) can participate in alkylation or acylation.
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 70°C, 4 h | N-Alkylated derivative | |
| Acetyl chloride | Pyridine, RT, 2 h | N-Acetylated derivative |
Key Findings :
Oxidation of the Pyrrolidine Ring
The pyrrolidine ring may undergo oxidation to form a lactam or N-oxide.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3 h | Pyrrolidone derivative | |
| H₂O₂ | Acetic acid, RT, 24 h | N-Oxide |
Notes :
-
Pyrrolidone formation is irreversible and occurs in acidic media.
Hydrolysis Reactions
The ketone group is resistant to hydrolysis under mild conditions but may react under extreme settings.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24 h | H₂O | No reaction | |
| 10M NaOH, 120°C | EtOH/H₂O | Degradation products |
Ring-Opening Reactions
The pyrrolidine ring remains stable under standard conditions but may open under strong acids.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HBr (48%) | Reflux, 6 h | Linear amine derivative |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoimidazole Derivatives
Functional Group Impact on Properties
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the pyrrolidine-benzoimidazole intermediate via nucleophilic substitution or condensation reactions.
- Step 2 : Coupling with 2-chloro-6-fluorophenylacetyl chloride under anhydrous conditions using a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Key intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine | Core heterocyclic scaffold | |
| 2-Chloro-6-fluorophenylacetyl chloride | Electrophilic coupling agent |
Q. What spectroscopic and crystallographic methods are used for structural validation?
- NMR : , , and NMR to confirm substituent positions and purity.
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in analogs) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability.
- Flow chemistry : Continuous flow reactors may enhance reproducibility and reduce side reactions .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., imidazole ring formation) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications affect potency?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Structure-activity relationship (SAR) :
| Modification | Observed Effect | Reference |
|---|---|---|
| Fluorine at phenyl ring | Increased lipophilicity and bioavailability | |
| Methyl group on benzoimidazole | Enhanced binding to kinase targets |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Replicate assays : Standardize protocols (e.g., cell culture conditions, incubation time).
- Analyze substituent effects : Compare analogs with varying halogen or alkyl groups (e.g., chloro vs. fluoro derivatives) .
- Address experimental limitations : Control for sample degradation (e.g., continuous cooling during HSI data collection) .
Q. What computational methods support mechanistic studies of its biological interactions?
- Molecular docking : Predict binding modes with targets like HIV-1 protease or tubulin (e.g., using AutoDock Vina) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. Why might bioactivity results vary between in vitro and in vivo models?
- Metabolic stability : Hepatic metabolism (e.g., CYP450 enzymes) may reduce bioavailability in vivo.
- Solubility limitations : Poor aqueous solubility can skew in vitro vs. in vivo efficacy .
- Off-target effects : Screen for kinase selectivity panels to identify non-specific interactions .
Methodological Guidelines
- Synthetic troubleshooting : If yields drop below 40%, re-examine anhydrous conditions or intermediate purity .
- Bioassay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
- Data reporting : Use CONSORT-like guidelines for experimental reproducibility, detailing reaction times, solvent ratios, and assay endpoints.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
